2-{1-[(4-bromophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[1-(4-BROMOBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromobenzoyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-BROMOBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromobenzoyl chloride, 3-oxo-1,2,3,4-tetrahydroquinoxaline, and 4-methoxyaniline. The reaction conditions usually require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-BROMOBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-BROMOBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-BROMOBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The overall effect is the disruption of cellular processes, leading to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
The presence of the bromobenzoyl group in 2-[1-(4-BROMOBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHOXYPHENYL)ACETAMIDE imparts unique chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can influence the compound’s interaction with biological targets, potentially enhancing its antimicrobial and anticancer properties.
Properties
Molecular Formula |
C24H20BrN3O4 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
2-[1-(4-bromobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O4/c1-32-18-12-10-17(11-13-18)26-22(29)14-21-23(30)27-19-4-2-3-5-20(19)28(21)24(31)15-6-8-16(25)9-7-15/h2-13,21H,14H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
GWMJGMMZTDDBGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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